molecular formula C9H7Br2FO2 B1435253 Ethyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-78-9

Ethyl 2,6-dibromo-4-fluorobenzoate

Cat. No.: B1435253
CAS No.: 1806294-78-9
M. Wt: 325.96 g/mol
InChI Key: MXVOLCHZQJUPLV-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C(_9)H(_7)Br(_2)FO(_2) It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom The carboxylic acid group is esterified with ethanol, forming the ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dibromo-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzoic acid, followed by esterification. The synthetic route typically includes the following steps:

    Bromination: 4-fluorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces bromine atoms at the 2 and 6 positions of the aromatic ring.

    Esterification: The resulting 2,6-dibromo-4-fluorobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions with the use of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: The compound can be reduced to form the corresponding 2,6-dibromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized forms using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Common Reagents and Conditions

    Nucleophilic Substitution: DMF or THF as solvents, nucleophiles like amines or thiols, mild heating.

    Reduction: LiAlH(_4) or NaBH(_4) in anhydrous ether or THF, room temperature to mild heating.

    Oxidation: KMnO(_4) or CrO(_3) in aqueous or acidic medium, room temperature to reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.

    Reduction: 2,6-dibromo-4-fluorobenzyl alcohol.

    Oxidation: 2,6-dibromo-4-fluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,6-dibromo-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functional materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism by which ethyl 2,6-dibromo-4-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2,6-dibromo-4-fluorobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 2,4-dibromo-6-fluorobenzoate: Similar structure but with different bromine and fluorine substitution pattern, leading to different reactivity and applications.

    Ethyl 2,6-dichloro-4-fluorobenzoate: Chlorine atoms instead of bromine, which may affect the compound’s chemical properties and biological activity.

    Ethyl 2,6-dibromo-4-chlorobenzoate:

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2,6-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVOLCHZQJUPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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